molecular formula C15H19N3S B2731509 N-cyclohexyl-N'-(1H-indol-5-yl)thiourea CAS No. 299207-76-4

N-cyclohexyl-N'-(1H-indol-5-yl)thiourea

Cat. No. B2731509
CAS RN: 299207-76-4
M. Wt: 273.4
InChI Key: MXHAGAOJRATTSR-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N’-(1H-indol-5-yl)thiourea” is a chemical compound with the molecular formula C15H19N3S. It belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .

Future Directions

While specific future directions for “N-cyclohexyl-N’-(1H-indol-5-yl)thiourea” are not available in the search results, indole derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential for therapeutic applications .

properties

IUPAC Name

1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c19-15(17-12-4-2-1-3-5-12)18-13-6-7-14-11(10-13)8-9-16-14/h6-10,12,16H,1-5H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHAGAOJRATTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333609
Record name 1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-cyclohexyl-3-(1H-indol-5-yl)thiourea

CAS RN

299207-76-4
Record name 1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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